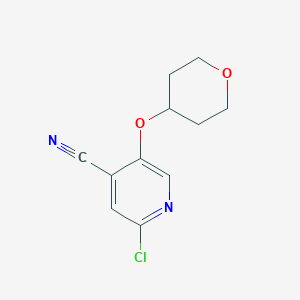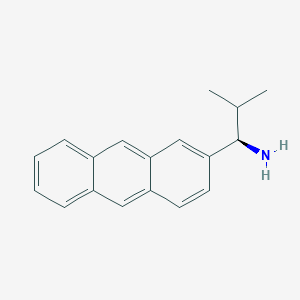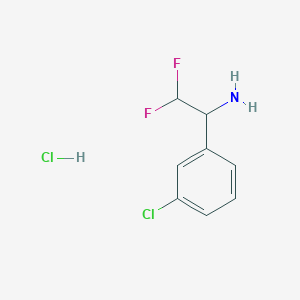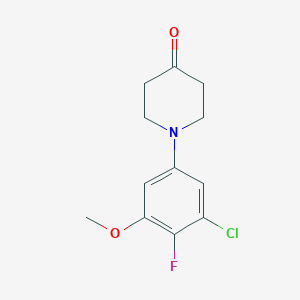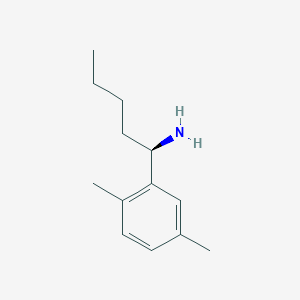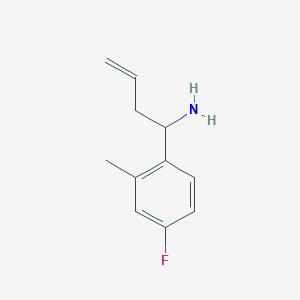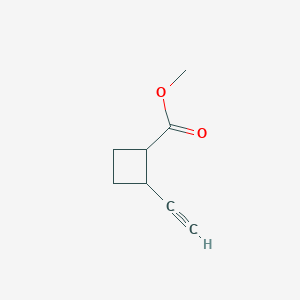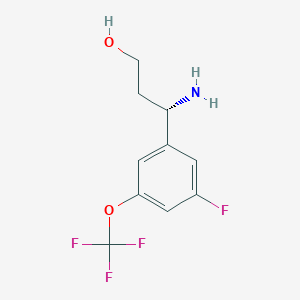
Benzenepropanol,-amino-3-fluoro-5-(trifluoromethoxy)-,(s)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- is a chemical compound with the molecular formula C10H11F4NO2 and a molecular weight of 253.19 . This compound is characterized by the presence of a benzene ring, a propanol group, an amino group, a fluorine atom, and a trifluoromethoxy group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves several steps. The synthetic route typically starts with the preparation of the benzene ring, followed by the introduction of the propanol group. The amino group is then added, and the fluorine atom and trifluoromethoxy group are introduced in the final steps. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used to study the effects of fluorine-containing compounds on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the development of new materials and chemicals .
Wirkmechanismus
The mechanism of action of Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and trifluoromethoxy group enhances its reactivity and allows it to interact with various biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Benzenepropanol, -amino-3-fluoro-5-(trifluoromethoxy)-, (s)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. Similar compounds include other fluorine-containing benzene derivatives, such as Benzenepropanol, -amino-3-fluoro-5-(methoxy)- and Benzenepropanol, -amino-3-chloro-5-(trifluoromethoxy)-. These compounds share some similarities in their chemical structure but differ in their reactivity and applications .
Eigenschaften
Molekularformel |
C10H11F4NO2 |
|---|---|
Molekulargewicht |
253.19 g/mol |
IUPAC-Name |
(3S)-3-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11F4NO2/c11-7-3-6(9(15)1-2-16)4-8(5-7)17-10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1 |
InChI-Schlüssel |
FDHNOIYRYIZQSR-VIFPVBQESA-N |
Isomerische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)[C@H](CCO)N |
Kanonische SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
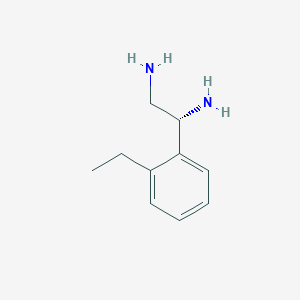
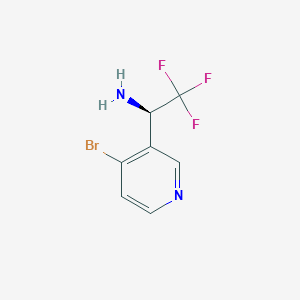
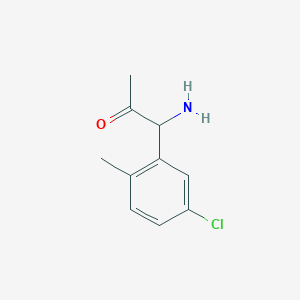
![5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13043994.png)
